Methyl 2-(6-chloropyrimidin-4-YL)acetate
Overview
Description
“Methyl 2-(6-chloropyrimidin-4-YL)acetate” is a chemical compound with the CAS Number: 1097779-00-4 . It has a molecular weight of 186.6 and its IUPAC name is methyl (6-chloro-4-pyrimidinyl)acetate . It is stored in an inert atmosphere, under -20C .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H7ClN2O2/c1-12-7(11)3-5-2-6(8)10-4-9-5/h2,4H,3H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It is stored under -20C in an inert atmosphere . More specific physical and chemical properties like boiling point, melting point, and density were not found in the search results.Scientific Research Applications
Synthesis of Complex Derivatives:
Methyl 2-(6-chloropyrimidin-4-yl)acetate is used as a precursor in the synthesis of complex derivatives, showcasing its significance in the development of novel compounds. For example, derivatives including those containing a 1,2,4-triazole, 1,3,4-oxadiazole, or furan ring in addition to the pyrimidine fragment have been synthesized. These derivatives exhibited a pronounced plant growth-stimulating effect, underlining their potential in agricultural sciences (Pivazyan et al., 2019).
Enabling Large-Scale Synthesis:
Efficient methodologies have been developed for large-scale synthesis of related compounds, including alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetates. This facilitates the synthesis of core structures pivotal for further chemical development and research, offering a gateway for rapid access to a myriad of heterocyclic analogues (Morgentin et al., 2009).
In Crystallography and Theoretical Chemistry:
This compound derivatives are also pivotal in crystallography and theoretical chemistry. For instance, the synthesis of 4-(4,6-dimethylpyrimidin-2-yl)-3-thio-allophanic acid methyl ester and its crystallographic analysis have provided valuable insights. The crystal structure and theoretical calculations using various methods shed light on atomic net charges and population, contributing significantly to our understanding of molecular structures and properties (Ren et al., 2006).
Antibacterial and Antitumor Activities:
Derivatives of this compound have been synthesized and evaluated for their antibacterial and antitumor activities. This underscores its utility in pharmaceutical research and its potential in contributing to the development of new therapeutics (Desai et al., 2001).
Safety and Hazards
The safety information for “Methyl 2-(6-chloropyrimidin-4-YL)acetate” indicates that it has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .
Properties
IUPAC Name |
methyl 2-(6-chloropyrimidin-4-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-7(11)3-5-2-6(8)10-4-9-5/h2,4H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCXDDYSHDQQIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=NC=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676326 | |
Record name | Methyl (6-chloropyrimidin-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1097779-00-4 | |
Record name | Methyl (6-chloropyrimidin-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-(6-chloropyrimidin-4-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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